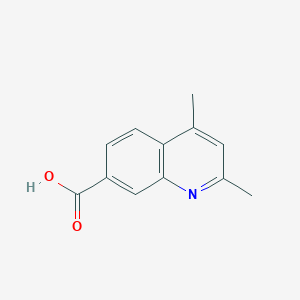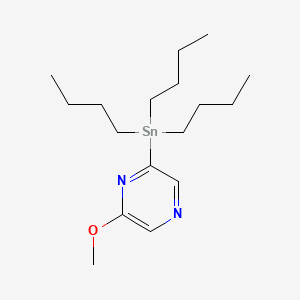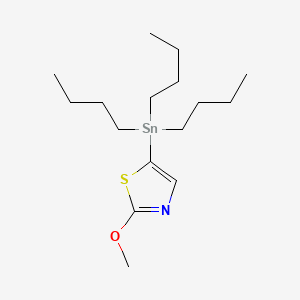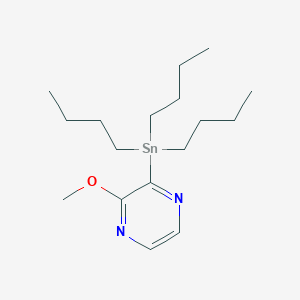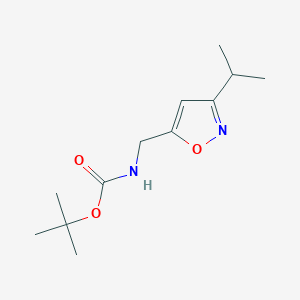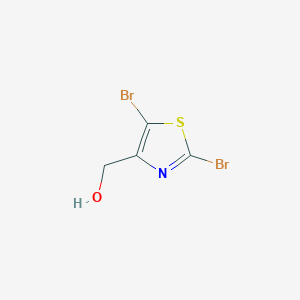![molecular formula C8H9N5 B1317910 [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine CAS No. 950769-01-4](/img/structure/B1317910.png)
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
Übersicht
Beschreibung
“[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” is a compound that has been studied in the context of its potential anticancer properties . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . The compound is part of a broader class of 1,2,4-triazole derivatives that have been synthesized and evaluated for their anticancer activity against human cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine”, involves several steps . For example, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” and its derivatives have been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” and its derivatives can be complex . For instance, one study reported the synthesis of a product with a yield of 81.6% after drying in vacuo at 40 °C for 24 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” and its derivatives can be determined using various spectroscopic techniques . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Drug Development
Triazole derivatives are recognized for their broad spectrum of biological activities. They have been the subject of extensive studies for over a century due to their structural versatility and significance in drug development. Recent patents and literature highlight the development of novel triazoles with anti-inflammatory, antimicrobial, antitumor, and antiviral properties, showcasing their potential in creating new therapeutic agents (Ferreira et al., 2013).
Triazole Derivatives in Synthesis and Catalysis
The chemical synthesis and properties of triazole derivatives, such as the spacer-armed pyridylazoles, have been thoroughly reviewed, emphasizing their role in forming polynuclear complexes with highly symmetric architectures. This aspect is particularly relevant for the design of materials with specific magnetic, optical, or structural features, demonstrating the versatility of triazole-based compounds in material science (Gusev et al., 2019).
Antibacterial Activity of Triazole-Containing Hybrids
The emergence of antibiotic-resistant strains of bacteria such as Staphylococcus aureus has prompted the development of triazole-containing hybrids. These compounds have been studied for their potential to exert dual or multiple antibacterial mechanisms of action, offering a promising avenue for combating drug-resistant infections (Li & Zhang, 2021).
Triazoles in Organic Synthesis and Green Chemistry
Advancements in eco-friendly procedures for the synthesis of 1,2,3-triazoles highlight the importance of triazoles in organic synthesis. The review of eco-friendly Copper-catalyzed Azide-Alkyne Cycloadditions (CuAAC) procedures emphasizes the role of triazoles in developing new drugs and other applications, aligning with the principles of green chemistry and sustainability (de Souza et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes like aromatase .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTWLOCOCZAXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588462 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine | |
CAS RN |
950769-01-4 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)
